N-(3-Methoxypropyl)-N-methylnaphthalen-1-amine
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Overview
Description
N-(3-Methoxypropyl)-N-methylnaphthalen-1-amine is a chemical compound with the molecular formula C14H17NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxypropyl group and a methylamine group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)-N-methylnaphthalen-1-amine typically involves the reaction of naphthalene derivatives with appropriate alkylating agents. One common method involves the alkylation of naphthalene with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxypropyl)-N-methylnaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
N-(3-Methoxypropyl)-N-methylnaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl)-N-methylnaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(3-methoxypropyl)benzenesulfonamide: A compound with similar structural features but different functional groups.
N-(3-Methoxypropyl)acrylamide: Another compound with a methoxypropyl group but different core structure.
N-(2-methoxy-5-(4-((3-methoxypropyl)amino)benzo[4,5]thieno[3,2-d]pyrimidin-7-yl)pyridin-3-yl)-2,4-difluorobenzenesulfonamide: A more complex compound with additional functional groups .
Uniqueness
N-(3-Methoxypropyl)-N-methylnaphthalen-1-amine is unique due to its specific combination of functional groups and its naphthalene core structure. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
CAS No. |
62747-76-6 |
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Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-N-methylnaphthalen-1-amine |
InChI |
InChI=1S/C15H19NO/c1-16(11-6-12-17-2)15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10H,6,11-12H2,1-2H3 |
InChI Key |
CQMUVEPAQQPUBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCOC)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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